molecular formula C14H24N2O2 B14441876 2-Propenamide, N,N'-1,6-hexanediylbis[N-methyl- CAS No. 76245-67-5

2-Propenamide, N,N'-1,6-hexanediylbis[N-methyl-

Katalognummer: B14441876
CAS-Nummer: 76245-67-5
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: TVQIXFFCPKIFOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- is a chemical compound with the molecular formula C14H24N2O2 It is a derivative of propenamide, characterized by the presence of a hexanediyl bridge and N-methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- typically involves the reaction of propenamide derivatives with hexanediyl and N-methyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted propenamide compounds.

Wissenschaftliche Forschungsanwendungen

2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be used in studies involving enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, leading to changes in their activity and subsequent effects on cellular pathways. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propenamide, N,N-dimethyl-: A similar compound with two N-methyl groups but without the hexanediyl bridge.

    2-Propenamide, N,N’-methylenebis-: Another related compound with a methylene bridge instead of a hexanediyl bridge.

Uniqueness

2-Propenamide, N,N’-1,6-hexanediylbis[N-methyl- is unique due to its hexanediyl bridge, which imparts specific structural and functional properties. This uniqueness makes it valuable for applications where these properties are desired.

Eigenschaften

CAS-Nummer

76245-67-5

Molekularformel

C14H24N2O2

Molekulargewicht

252.35 g/mol

IUPAC-Name

N-methyl-N-[6-[methyl(prop-2-enoyl)amino]hexyl]prop-2-enamide

InChI

InChI=1S/C14H24N2O2/c1-5-13(17)15(3)11-9-7-8-10-12-16(4)14(18)6-2/h5-6H,1-2,7-12H2,3-4H3

InChI-Schlüssel

TVQIXFFCPKIFOJ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCCCCN(C)C(=O)C=C)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.